molecular formula C39H71NO13 B13838982 12-O-Methyl Clarithromycin-d3

12-O-Methyl Clarithromycin-d3

Cat. No.: B13838982
M. Wt: 765.0 g/mol
InChI Key: ZABLXHVYLJLDOX-HEGODINNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Methyl Clarithromycin-d3 involves the methylation of Clarithromycin, followed by the incorporation of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in the public domain. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle stable isotope-labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: 12-O-Methyl Clarithromycin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 12-O-Methyl Clarithromycin-d3 is used as a reference standard for the analysis of Clarithromycin and its metabolites. It is also used in studies involving the synthesis and characterization of macrolide antibiotics .

Biology: In biology, this compound is used to study the uptake and metabolism of Clarithromycin in various cell types. It helps in understanding the pharmacokinetics and pharmacodynamics of Clarithromycin.

Medicine: In medicine, this compound is used in research to develop new formulations and delivery methods for Clarithromycin. It is also used in studies investigating the efficacy and safety of Clarithromycin in treating bacterial infections.

Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes to ensure the purity and potency of Clarithromycin-based products.

Mechanism of Action

The mechanism of action of 12-O-Methyl Clarithromycin-d3 is similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the translocation of peptides during translation. This action results in the inhibition of bacterial growth and replication . The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .

Comparison with Similar Compounds

Uniqueness: 12-O-Methyl Clarithromycin-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula

C39H71NO13

Molecular Weight

765.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-13-(trideuteriomethoxy)-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C39H71NO13/c1-16-27-39(10,48-15)32(43)22(4)29(41)20(2)18-38(9,47-14)34(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(45)51-27)52-28-19-37(8,46-13)33(44)25(7)50-28/h20-28,30-34,36,42-44H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1/i15D3

InChI Key

ZABLXHVYLJLDOX-HEGODINNSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@]1([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]1O)C)C)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC

Origin of Product

United States

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